Kahweol acetate Kahweol acetate Glutathione S-transferase inducer. Inhibits tumor cell proliferation and induces apoptosis. Increases ROS production in tumor cells but not in normal cells. Shows chemopreventive effects in vivo. Orally active.
Kahweol Acetate is a semi-synthetic derivative of kahweol, a natural product found in coffee beans. It exhibits a wide variety of biological activities, including inhibiting RANKL-induced osteoclast generation, inducing cell cycle arrest and apoptosis in oral squamous cell carcinoma cells, preventing aflatoxin B1 induced DNA adduct formation, and suppressing H2O2-induced DNA damage and oxidative stress.
Brand Name: Vulcanchem
CAS No.: 81760-47-6
VCID: VC0005673
InChI: InChI=1S/C22H28O4/c1-14(23)26-13-22(24)12-21-9-5-17-16-7-10-25-18(16)6-8-20(17,2)19(21)4-3-15(22)11-21/h6-8,10,15,17,19,24H,3-5,9,11-13H2,1-2H3/t15-,17-,19+,20-,21?,22+/m1/s1
SMILES: CC(=O)OCC1(CC23CCC4C5=C(C=CC4(C2CCC1C3)C)OC=C5)O
Molecular Formula: C22H28O4
Molecular Weight: 356.5 g/mol

Kahweol acetate

CAS No.: 81760-47-6

Cat. No.: VC0005673

Molecular Formula: C22H28O4

Molecular Weight: 356.5 g/mol

* For research use only. Not for human or veterinary use.

Kahweol acetate - 81760-47-6

CAS No. 81760-47-6
Molecular Formula C22H28O4
Molecular Weight 356.5 g/mol
IUPAC Name [(4S,12S,13R,16R,17R)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl acetate
Standard InChI InChI=1S/C22H28O4/c1-14(23)26-13-22(24)12-21-9-5-17-16-7-10-25-18(16)6-8-20(17,2)19(21)4-3-15(22)11-21/h6-8,10,15,17,19,24H,3-5,9,11-13H2,1-2H3/t15-,17-,19+,20-,21?,22+/m1/s1
Standard InChI Key OJLWVPDNBQAHRT-RWKVYSHYSA-N
Isomeric SMILES CC(=O)OC[C@]1(CC23CC[C@@H]4C5=C(C=C[C@]4([C@@H]2CC[C@@H]1C3)C)OC=C5)O
SMILES CC(=O)OCC1(CC23CCC4C5=C(C=CC4(C2CCC1C3)C)OC=C5)O
Canonical SMILES CC(=O)OCC1(CC23CCC4C5=C(C=CC4(C2CCC1C3)C)OC=C5)O
Appearance Solid powder

Chemical Profile and Structural Characteristics

Kahweol acetate (C₂₂H₂₈O₄) is a semi-synthetic derivative of kahweol, a natural diterpene extracted from Coffea arabica and Coffea canephora (robusta) beans. Its chemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of Kahweol Acetate

PropertyValue
Molecular FormulaC₂₂H₂₈O₄
Molecular Weight356.455 g/mol
Density1.23 g/cm³
Boiling Point481°C at 760 mmHg
Flash Point244.7°C
SolubilityLipophilic

The compound’s lipophilicity facilitates its absorption through intestinal membranes, with studies estimating that 70% of ingested kahweol acetate reaches systemic circulation . Its structure includes a furan ring and esterified acetyl group, which are critical for its bioactivity .

Pharmacological Properties

Anti-Cancer Mechanisms

Kahweol acetate demonstrates robust anti-cancer effects through multiple pathways:

Inhibition of Cell Proliferation and Migration

In renal cancer cells (ACHN and Caki-1 lines), kahweol acetate at 30–100 µM concentrations reduces proliferation by 40–90% within 48 hours. Synergistic effects with cafestol enhance this activity, achieving comparable efficacy at lower doses (10 µM each) . For example, combined treatment reduces tumor growth in murine models by 167% over 11 days, versus 342% in untreated controls .

Apoptosis Induction

Kahweol acetate upregulates pro-apoptotic Bax while downregulating anti-apoptotic Bcl-2 and Bcl-xL. In ACHN cells, 30 µM kahweol acetate increases apoptotic cells by 3.5-fold via STAT3 pathway inhibition .

Epithelial–Mesenchymal Transition (EMT) Suppression

The compound reduces expression of EMT markers such as Snail and Twist by 60–80% in renal cancer cells, impairing metastatic potential .

Cholesterol Modulation

Kahweol acetate inhibits hepatic LDL receptor activity, leading to extracellular LDL accumulation. In HepG2 cells, 20 µg/mL reduces HMG-CoA reductase activity by 45%, comparable to 25-hydroxycholesterol .

Antioxidant and Chemopreventive Effects

Kahweol acetate mitigates oxidative stress by reducing H₂O₂-induced DNA damage by 50% at 10 µM concentrations. It also blocks aflatoxin B1-DNA adduct formation, a key mechanism in hepatic carcinogenesis .

Mechanisms of Action

Signaling Pathway Interference

Kahweol acetate targets:

  • STAT3: Phosphorylation inhibition reduces downstream anti-apoptotic proteins .

  • Akt/ERK: Suppression of these kinases impedes cell survival and EMT .

  • PD-L1: Downregulation by 40–60% enhances immune checkpoint efficacy .

Transcriptional Regulation

The compound decreases CCR2, CCR5, and CCR6 chemokine receptor expression by 70%, limiting tumor microenvironment interactions .

Bioavailability and Dietary Considerations

Unfiltered coffee (e.g., French press, espresso) contains 17.2–19.7 mg/cup of kahweol acetate. Consuming three to four cups daily achieves serum concentrations of ~30 µM, sufficient to elicit anti-cancer effects in preclinical models .

Future Directions

While in vitro and murine studies are promising, clinical trials are needed to validate efficacy in humans. Potential research avenues include:

  • Combination Therapies: Pairing kahweol acetate with immune checkpoint inhibitors or conventional chemotherapeutics.

  • Formulation Optimization: Nanoencapsulation to enhance bioavailability.

  • Epidemiological Studies: Correlating coffee consumption patterns with cancer incidence in populations.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator